molecular formula C7H5ClO4 B3051680 3,4,5-Trihydroxybenzoyl chloride CAS No. 35388-10-4

3,4,5-Trihydroxybenzoyl chloride

Cat. No.: B3051680
CAS No.: 35388-10-4
M. Wt: 188.56 g/mol
InChI Key: OHIRDULWWGGNJG-UHFFFAOYSA-N
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Description

3,4,5-Trihydroxybenzoyl chloride is an organic compound with the molecular formula C7H5ClO4. It is a derivative of benzoic acid, where three hydroxyl groups are substituted at the 3, 4, and 5 positions, and a chloride group is attached to the carbonyl carbon. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .

Scientific Research Applications

3,4,5-Trihydroxybenzoyl chloride is utilized in various scientific research fields:

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4,5-Trihydroxybenzoyl chloride can be synthesized through the chlorination of 3,4,5-trihydroxybenzoic acid (gallic acid). The reaction typically involves the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is carried out under reflux conditions, often in the presence of a solvent like dichloromethane (CH2Cl2) or chloroform (CHCl3). The general reaction scheme is as follows:

C7H6O5+SOCl2C7H5ClO4+SO2+HCl\text{C}_7\text{H}_6\text{O}_5 + \text{SOCl}_2 \rightarrow \text{C}_7\text{H}_5\text{ClO}_4 + \text{SO}_2 + \text{HCl} C7​H6​O5​+SOCl2​→C7​H5​ClO4​+SO2​+HCl

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3,4,5-Trihydroxybenzoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, it hydrolyzes to form 3,4,5-trihydroxybenzoic acid.

    Acylation Reactions: It can be used as an acylating agent in Friedel-Crafts acylation reactions to introduce the 3,4,5-trihydroxybenzoyl group into aromatic compounds.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dichloromethane, chloroform, toluene

    Catalysts: Lewis acids like aluminum chloride (AlCl3) for Friedel-Crafts reactions

Major Products:

Mechanism of Action

The mechanism of action of 3,4,5-trihydroxybenzoyl chloride primarily involves its reactivity towards nucleophiles. The chloride group is a good leaving group, making the carbonyl carbon highly electrophilic. This allows nucleophiles to attack the carbonyl carbon, leading to the formation of various derivatives. The hydroxyl groups at positions 3, 4, and 5 can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with biological targets .

Comparison with Similar Compounds

    3,4,5-Trimethoxybenzoyl chloride: Similar structure but with methoxy groups instead of hydroxyl groups.

    3,4,5-Triacetoxybenzoyl chloride: Acetoxy groups replace the hydroxyl groups.

Uniqueness: 3,4,5-Trihydroxybenzoyl chloride is unique due to the presence of three hydroxyl groups, which enhance its reactivity and ability to form hydrogen bonds. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .

Properties

IUPAC Name

3,4,5-trihydroxybenzoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO4/c8-7(12)3-1-4(9)6(11)5(10)2-3/h1-2,9-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHIRDULWWGGNJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00188872
Record name 3,4,5-Trihydroxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00188872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35388-10-4
Record name 3,4,5-Trihydroxybenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35388-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4,5-Trihydroxybenzoyl chloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4,5-Trihydroxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00188872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4,5-trihydroxybenzoyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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